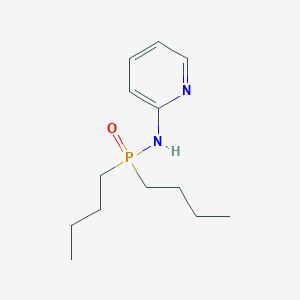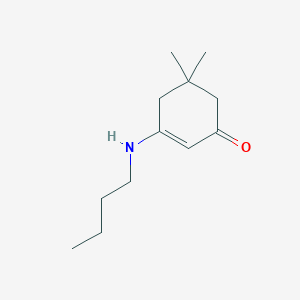![molecular formula C24H16F3NO4 B3821276 (1,3-dioxo-2-phenylinden-2-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3821276.png)
(1,3-dioxo-2-phenylinden-2-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate
Vue d'ensemble
Description
(1,3-dioxo-2-phenylinden-2-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a phenylindenone moiety with a trifluoromethyl-substituted phenylcarbamate group, making it an interesting subject for research in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxo-2-phenylinden-2-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 1,3-dioxo-2-phenylinden-2-yl)methyl intermediate through a Friedel-Crafts acylation reaction, followed by cyclization. The final step involves the reaction of this intermediate with N-[3-(trifluoromethyl)phenyl]carbamate under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Scale-up processes would also focus on ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-dioxo-2-phenylinden-2-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which (1,3-dioxo-2-phenylinden-2-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate exerts its effects involves its interaction with molecular targets. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Caffeine: An alkaloid with a purine structure, known for its presence in tea and coffee.
Uniqueness
(1,3-dioxo-2-phenylinden-2-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate is unique due to its combination of a phenylindenone moiety with a trifluoromethyl-substituted phenylcarbamate group. This structure imparts specific chemical and physical properties that differentiate it from other compounds, making it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
(1,3-dioxo-2-phenylinden-2-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3NO4/c25-24(26,27)16-9-6-10-17(13-16)28-22(31)32-14-23(15-7-2-1-3-8-15)20(29)18-11-4-5-12-19(18)21(23)30/h1-13H,14H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTJNHKWAKKHEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)COC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1S)-1-(aminocarbonyl)-3-methylbutyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3821207.png)
![N'-acetylspiro[2.3]hexane-2-carbohydrazide](/img/structure/B3821216.png)
![4-oxo-4-[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]-2-butenoic acid](/img/structure/B3821217.png)
![N-[(E)-benzylideneamino]spiro[2.3]hexane-2-carboxamide](/img/structure/B3821219.png)
![7-[4-(dimethylamino)benzylidene]-1-methyl[1,3]thiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B3821227.png)
![2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-pyridinyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3821235.png)
![2,2'-[2,2'-biphenyldiylbis(nitrilomethylylidene)]bis(4-bromo-6-tert-butylphenol)](/img/structure/B3821240.png)
![N-[(3,5-dichloro-2-methoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]-3-methylaniline](/img/structure/B3821254.png)
![N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3-methylaniline](/img/structure/B3821262.png)
![dimethyl ((3-methylphenyl){[3-(trifluoromethyl)phenyl]amino}methyl)phosphonate](/img/structure/B3821265.png)


